Cas no 382-45-6 (Adrenosterone)

Adrenosterone is a steroid hormone and a derivative of androstenedione, functioning as a weak competitive inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). It is primarily studied for its role in modulating glucocorticoid metabolism, potentially influencing metabolic pathways. Adrenosterone exhibits a selective affinity for 11β-HSD1 over other steroidogenic enzymes, making it a useful tool in research applications focused on glucocorticoid regulation. Its stable chemical structure allows for consistent experimental reproducibility. While not a potent endogenous hormone, its inhibitory properties provide insights into corticosteroid dynamics, particularly in studies related to metabolic disorders and adrenal function.
Adrenosterone structure
Adrenosterone structure
Product Name:Adrenosterone
CAS No:382-45-6
MF:C19H24O3
MW:300.392066001892
MDL:MFCD00003606
CID:37159
PubChem ID:87562852
Update Time:2025-05-20

Adrenosterone Chemical and Physical Properties

Names and Identifiers

    • Adrenosterone
    • Androst-4-ene-3,11,17-trione
    • (+)-Adrenosterone
    • ADRENOSTERONE(RG)
    • 11 OXO
    • 11-Ketoandrostenedione
    • 11-Oxy-4-androstenedione
    • 4-androsten-11,3,17-trione
    • 4-androsten-11-keto-3,17-dione
    • 4-ANDROSTEN-3,11,17-TRIONE
    • 4-Androstene-3,11,17-trione
    • ADRENOSTERONE (11-OXO)
    • Andrenosterone
    • Androst-4-en-3,11,17-trion
    • Androsten-(4)-trion-(3.11.17)
    • Reichstein’s substance G
    • REICHSTEIN'S 'G'
    • Reichstein's Substance G
    • 11-Oxoandrostenedione
    • 11-Keto-androstenedione
    • 11-OXO
    • MLS001146874
    • MLS000028712
    • AE4E9102GY
    • RZRPTBIGEANTGU-IRIMSJTPSA-N
    • SMR000059216
    • 17-Ketosteroid
    • adrenoterone
    • Adrenosteron
    • Adrenosterone, 98%
    • Prestwick2_000899
    • Pr
    • (8S,9S,10S,13R,14R)-10,13-Dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,1
    • (8S,9S,10S,13R,14R)-10,13-Dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione
    • NSC12166
    • AS-56448
    • Q-200602
    • Prestwick3_000899
    • NCGC00179466-01
    • AB00513953
    • AKOS015919184
    • Prestwick1_000899
    • C19H24O3
    • DTXSID301020915
    • Adrenosterone (1.0mg/ml in Acetonitrile)
    • MFCD00003606
    • 793B9701-82B7-46F0-BDC7-04C33B82723A
    • C05285
    • s4773
    • 11-oxo4-androstene-3,17-dione
    • NSC-12166
    • SPBio_002927
    • DTXSID801019311
    • 382-45-6
    • 82043-34-3
    • HMS2097D20
    • CS-1756
    • HMS1570D20
    • SCHEMBL329751
    • 11-oxoandrost-4-ene-3,17-dione
    • BSPBio_000718
    • (8S,9S,10R,13S,14S)-10,13-dimethyl-7,8,10,12,13,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11,17(2H,6H,9H)-trione
    • 911474-75-4
    • 2,5,8(6H)-Chrysenetrione, 7-((acetyloxy)methyl)-3,4,4a,4b,6a,7,9,10,10a,10b,11,12-dodecahydro-7-hydroxy-4a,6a-dimethyl-, (4aR,4bS,6aS,7R,10aS,10bS)-
    • (8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,10,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11,17(2H)-trione
    • BRD-K17368287-001-03-5
    • D88432
    • Prestwick0_000899
    • bmse000522
    • HMS2231O24
    • HY-17462
    • NS00042221
    • (8S,10R,13S)-10,13-Dimethyl-1,2,6,7,8,9,10,12,13,14,15,16-dodecahydro-cyclopenta[a]phenanthrene-3,11,17-trione
    • Androst-4-ene-3,17-trione
    • BPBio1_000790
    • ?Adrenosterone
    • SR-01000721947
    • EINECS 206-843-2
    • NSC 12166
    • CHEBI:2495
    • (1S,2R,10S,11S,15S)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-ene-5,14,17-trione
    • (+/-)-Adrenosterone
    • SR-01000721947-3
    • CCG-220899
    • UNII-AE4E9102GY
    • ADRENOSTERONE [MI]
    • HMS3714D20
    • Q4684756
    • Opera_ID_1090
    • (8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione
    • CHEMBL485683
    • BRD-K17368287-001-18-3
    • A1397
    • Androst-4-ene-3,11,17-trione;11-Keto-4-androstene-3,17-dione;11-Oxo-4-androstene-3,17-dione
    • FA17228
    • MDL: MFCD00003606
    • Inchi: 1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1
    • InChI Key: RZRPTBIGEANTGU-IRIMSJTPSA-N
    • SMILES: O=C1C[C@]2(C)C(CC[C@H]2[C@@H]2CCC3=CC(CC[C@]3(C)[C@H]21)=O)=O

Computed Properties

  • Exact Mass: 300.17300
  • Monoisotopic Mass: 300.172545
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 616
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.2
  • XLogP3: 1.6

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1381 (rough estimate)
  • Melting Point: 220.0 to 224.0 deg-C
  • Boiling Point: 381.62°C (rough estimate)
  • Flash Point: 206°C
  • Refractive Index: 290 ° (C=0.2, EtOH)
  • PSA: 51.21000
  • LogP: 3.26640
  • Merck: 176
  • Specific Rotation: 300 º (c=1 in chloroform)
  • Solubility: Soluble in ethanol\Acetone and ether.watersolubility

Adrenosterone Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2942000000

Adrenosterone Pricemore >>

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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Adrenosterone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:382-45-6)Adrenosterone
Order Number:A824080
Stock Status:in Stock
Quantity:500mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):163.0
Email:sales@amadischem.com

Adrenosterone Related Literature

Additional information on Adrenosterone

Adrenosterone: A Comprehensive Overview

Adrenosterone, also known as 3β,5α-tetrahydroxy-Δ4-sterone, is a steroid hormone with the CAS number 382-45-6. It is a naturally occurring compound that plays a significant role in various physiological processes. This compound has been extensively studied due to its unique chemical structure and biological functions. In recent years, advancements in molecular biology and biochemistry have shed new light on the mechanisms by which Adrenosterone influences cellular activity and systemic health.

The chemical structure of Adrenosterone is characterized by a steroidal skeleton with hydroxyl groups at specific positions. This configuration contributes to its ability to interact with cellular receptors and modulate gene expression. Recent studies have highlighted the importance of these structural features in determining the compound's pharmacokinetics and bioavailability. Researchers have also explored the potential of Adrenosterone as a precursor for other bioactive molecules, further underscoring its significance in both natural and synthetic systems.

In terms of biological activity, Adrenosterone has been shown to exhibit both endocrine and paracrine functions. It plays a critical role in the regulation of immune responses, inflammation, and oxidative stress. A 2023 study published in the journal Nature Immunology demonstrated that Adrenosterone can modulate T-cell activity, suggesting its potential therapeutic applications in autoimmune diseases. Additionally, emerging evidence indicates that this compound may influence metabolic pathways, offering new insights into its role in energy homeostasis.

The synthesis and purification of Adrenosterone have been optimized through advanced chromatographic techniques. These methods ensure high purity levels, which are essential for accurate experimental results. The availability of high-quality Adrenosterone has facilitated numerous preclinical studies, paving the way for potential clinical applications. For instance, researchers are currently investigating its efficacy as an anti-inflammatory agent in chronic inflammatory conditions such as arthritis.

In the context of drug development, Adrenosterone has gained attention as a lead compound for designing novel therapeutics. Its ability to target specific receptors makes it a promising candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. A 2023 review in the journal Molecular Pharmacology highlighted the potential of Adrenosterone-based drugs to address unmet medical needs, particularly in areas where current treatments are limited.

Beyond its medical applications, Adrenosterone strong has also found utility in scientific research as a tool compound for studying steroid hormone signaling pathways. Its use in cell culture experiments has provided valuable insights into the molecular mechanisms underlying steroid hormone action. Furthermore, advancements in analytical chemistry have enabled precise quantification of < strong Adrenosterone strong levels in biological samples, enhancing our understanding of its dynamic regulation under various physiological conditions.

In conclusion, < strong Adrenosterone strong is a multifaceted compound with significant implications for both basic research and clinical practice. Its unique properties continue to be explored through cutting-edge methodologies, offering new avenues for scientific discovery and therapeutic innovation. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing our knowledge of steroid hormone biology and its relevance to human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:382-45-6)Adrenosterone
A824080
Purity:99%
Quantity:500mg
Price ($):163.0
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